![molecular formula C13H17NO4 B6340227 Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate CAS No. 92042-01-8](/img/structure/B6340227.png)
Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate” is a complex organic compound. It contains a benzodioxol group, which is a cyclic ether with a 1,3-benzodioxole core . It also has an amino group attached to a methylpropanoate group .
Molecular Structure Analysis
The molecule contains a total of 44 bonds, including 25 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 tertiary amine (aliphatic), and 2 ethers .Physical And Chemical Properties Analysis
The average mass of the molecule is around 325.358 Da . More specific physical and chemical properties of “Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate” are not available in the literature I found.Wissenschaftliche Forschungsanwendungen
Pharmacological Effects
- Nichols and Kostuba (1979) synthesized compounds related to Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate and evaluated their pharmacological effects in mice. These compounds, which are analogues of the psychotomimetic agent 3,4-(methylenedioxy)amphetamine (MDA), showed varying degrees of activity that depended on their molecular structure (Nichols & Kostuba, 1979).
Chemical Reactions and Synthesis
- Yavari et al. (2006) reported the use of methyl propiolate in reactions with aminophenols, leading to the formation of compounds including methyl 2-(1,3-benzodioxol-2-yl)acetate, which is structurally related to Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate (Yavari et al., 2006).
Polymer Research
- Erol, Gencer, and Gurler (2021) synthesized a monomer similar to Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate and used it in copolymer preparation. They conducted a comprehensive analysis of the polymer's properties, including thermal degradation kinetics and biological activity against various bacteria and fungi (Erol, Gencer, & Gurler, 2021).
Neuroprotective Agent Research
- Kim et al. (2002) studied KR-31543, a neuroprotective agent for ischemia-reperfusion damage, which contains a structure related to Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate. They examined its metabolism in rats, providing insights into its potential therapeutic applications (Kim et al., 2002).
Structural and Spectroscopic Studies
- Asiri et al. (2011) conducted structural analysis on a compound containing the 1,3-benzodioxole moiety, which is a part of Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate. Their research provided detailed insights into the molecular structure and properties of such compounds (Asiri et al., 2011).
Zukünftige Richtungen
The future directions for the study of “Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . This could potentially lead to the development of new anticancer agents.
Eigenschaften
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(13(15)16-2)6-14-7-10-3-4-11-12(5-10)18-8-17-11/h3-5,9,14H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCROSLVTPPBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC2=C(C=C1)OCO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

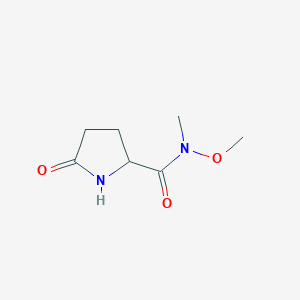
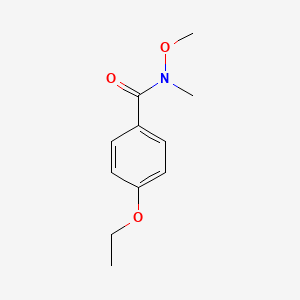
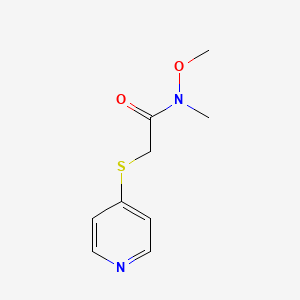
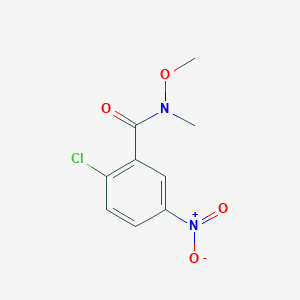
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
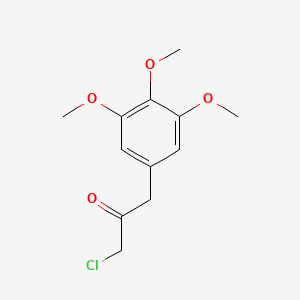
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)